3-Butyl-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
3-Butyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid with the molecular formula C8H15BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 1-butylimidazole with tetrafluoroboric acid. The process can be summarized as follows:
- Dissolve 1-butylimidazole in an appropriate solvent, such as acetonitrile or methanol.
- Add tetrafluoroboric acid to the solution.
- Stir the mixture at room temperature for several hours.
- Remove the solvent under reduced pressure.
- Purify the resulting product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix 1-butylimidazole and tetrafluoroboric acid.
- Employing continuous stirring and temperature control to ensure optimal reaction conditions.
- Utilizing advanced purification techniques, such as distillation and crystallization, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts .
Scientific Research Applications
3-Butyl-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate various chemical reactions and processes, such as catalysis and solubilization. The compound’s unique structure allows it to stabilize transition states and intermediates, enhancing reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-vinylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
Uniqueness
3-Butyl-1H-imidazol-3-ium tetrafluoroborate stands out due to its specific combination of a butyl group and tetrafluoroborate anion, which imparts unique solubility and stability properties. Compared to similar compounds, it offers higher thermal stability and better solubility in non-polar solvents .
Properties
Molecular Formula |
C7H13BF4N2 |
---|---|
Molecular Weight |
212.00 g/mol |
IUPAC Name |
3-butyl-1H-imidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H12N2.BF4/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)5/h4,6-7H,2-3,5H2,1H3;/q;-1/p+1 |
InChI Key |
HTKNJUURIUUHLL-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CNC=C1 |
Origin of Product |
United States |
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